Cytoprotective Activity in Acute Kidney Injury (AKI) Model: Glycyllysine vs. Free Amino Acids and Carnosine
A 2024 patent application demonstrates that treatment with Glycyllysine significantly increases the survival rate of human renal proximal tubular epithelial (HK-2) cells in an acute kidney injury (AKI) model. In a direct comparison under identical test conditions and concentrations, the individual amino acids glycine (Gly) and lysine (Lys), as well as the dipeptide carnosine, failed to produce any observable increase in HK-2 cell survival [1]. This indicates a specific, sequence-dependent cytoprotective effect unique to the Glycyllysine dipeptide.
| Evidence Dimension | HK-2 cell survival rate in an AKI model |
|---|---|
| Target Compound Data | Significant increase in survival |
| Comparator Or Baseline | Glycine, L-lysine, or carnosine: No observable increase in survival |
| Quantified Difference | Qualitative difference; only Glycyllysine showed a protective effect. |
| Conditions | In vitro AKI model using human HK-2 cells; tested at identical concentrations. |
Why This Matters
This evidence directs procurement for renal injury or cytoprotection research, as only the intact Glycyllysine dipeptide demonstrates the required biological activity, while cheaper or more common alternatives (free amino acids, carnosine) are ineffective.
- [1] 中国药科大学. 二肽Gly-Lys在制备治疗急性肾损伤的药物中的应用. CN118320055A, 2024. View Source
